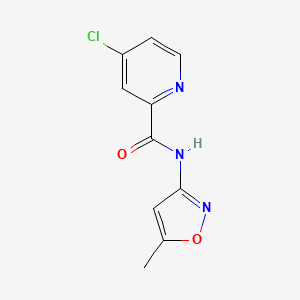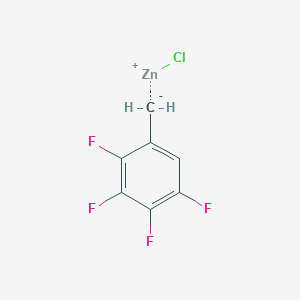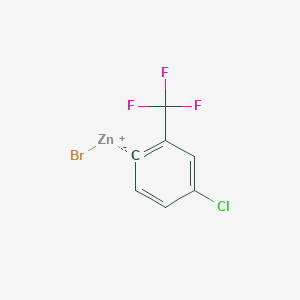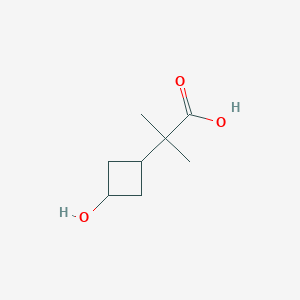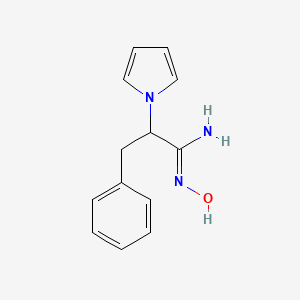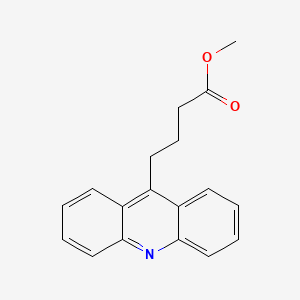
Methyl 4-(acridin-9-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acridin-9-yl)butanoate is a chemical compound that belongs to the acridine family Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acridin-9-yl)butanoate typically involves the reaction of acridine derivatives with butanoic acid or its derivatives. One common method is the esterification of 4-(acridin-9-yl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(acridin-9-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The acridine moiety can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(acridin-9-yl)butanoic acid.
Reduction: Formation of 4-(acridin-9-yl)butanol.
Substitution: Formation of various substituted acridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes, pigments, and other materials with specific photophysical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(acridin-9-yl)butanoate primarily involves its interaction with DNA. The acridine moiety can intercalate between the base pairs of DNA, leading to the disruption of DNA replication and transcription processes. This intercalation can result in cytotoxic effects, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, further influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with a simpler structure.
Acriflavine: A derivative with additional amino groups, known for its antibacterial properties.
Proflavine: Another amino-substituted acridine derivative with antiseptic properties.
Uniqueness
Methyl 4-(acridin-9-yl)butanoate is unique due to its ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the butanoate ester allows for potential modifications and derivatizations, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H17NO2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
methyl 4-acridin-9-ylbutanoate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)12-6-9-13-14-7-2-4-10-16(14)19-17-11-5-3-8-15(13)17/h2-5,7-8,10-11H,6,9,12H2,1H3 |
Clé InChI |
LUXCFYTWVSSZOB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B14883529.png)
![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)
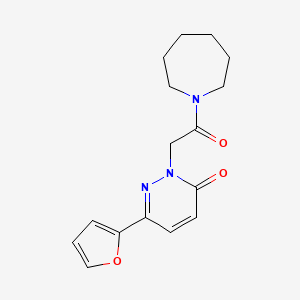

![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)

![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester](/img/structure/B14883605.png)
